molecular formula C15H16N4OS B5173911 6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine

6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine

Cat. No.: B5173911
M. Wt: 300.4 g/mol
InChI Key: RWXGKYVUKBIQCC-UHFFFAOYSA-N
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Description

6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-(3,4-dimethylphenoxy)ethylthio group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol, ethylene oxide, and 6-mercaptopurine.

    Formation of 2-(3,4-dimethylphenoxy)ethanol: 3,4-dimethylphenol is reacted with ethylene oxide under basic conditions to form 2-(3,4-dimethylphenoxy)ethanol.

    Thioether Formation: The 2-(3,4-dimethylphenoxy)ethanol is then reacted with a suitable thiolating agent, such as thionyl chloride, to form 2-(3,4-dimethylphenoxy)ethylthio chloride.

    Coupling with 6-mercaptopurine: Finally, the 2-(3,4-dimethylphenoxy)ethylthio chloride is coupled with 6-mercaptopurine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioether.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine
  • 6-{[2-(3,4-dimethylphenoxy)ethyl]thio}-9H-purine

Uniqueness

6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-3-4-12(7-11(10)2)20-5-6-21-15-13-14(17-8-16-13)18-9-19-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXGKYVUKBIQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC=NC3=C2NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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